1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate
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Overview
Description
1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate is an organic compound characterized by its unique cyclopropane ring structure with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate typically involves the reaction of 2-ethenylcyclopropane-1,1-dicarboxylic acid with ethyl and hexyl alcohols under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling .
Comparison with Similar Compounds
- Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate
Comparison: 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate is unique due to its specific ethyl and hexyl ester groups, which confer distinct physical and chemical properties compared to its dimethyl and diethyl counterparts.
Properties
CAS No. |
391678-77-6 |
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Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-O-ethyl 1-O'-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-4-7-8-9-10-19-14(17)15(11-12(15)5-2)13(16)18-6-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
QVPURJIUIZLTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1(CC1C=C)C(=O)OCC |
Origin of Product |
United States |
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